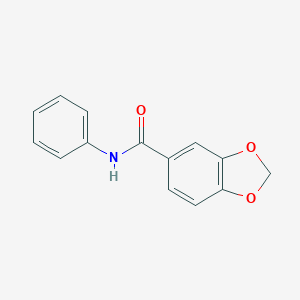

N-phenyl-1,3-benzodioxole-5-carboxamide

Description

N-phenyl-1,3-benzodioxole-5-carboxamide is a carboxamide derivative featuring a benzodioxole core (1,3-benzodioxole) substituted at the 5-position with a carboxamide group, where the amide nitrogen is bonded to a phenyl group. This compound is synthesized via a reaction between benzo[d][1,3]dioxole-5-carbaldehyde, aniline, tetrabutylammonium iodide (Bu4NI), and tert-butyl hydroperoxide (TBHP) in acetonitrile at 80°C, yielding a 75% isolated product after column chromatography . Its molecular formula is C₁₄H₁₁NO₃, with a molecular weight of 241.25 g/mol.

Properties

IUPAC Name |

N-phenyl-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14(15-11-4-2-1-3-5-11)10-6-7-12-13(8-10)18-9-17-12/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYSRQHVIOZWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901334449 | |

| Record name | N-Phenyl-1,3-benzodioxole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901334449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40141-72-8 | |

| Record name | N-Phenyl-1,3-benzodioxole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901334449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ullmann-Type Coupling of 1,3-Benzodioxole-5-Carboxylic Acid with Aniline

This method involves the activation of 1,3-benzodioxole-5-carboxylic acid using carbonyldiimidazole (CDI) followed by coupling with aniline in the presence of a copper catalyst.

Procedure :

-

Activation Step : 1,3-Benzodioxole-5-carboxylic acid (1.0 equiv.) is treated with CDI (1.2 equiv.) in anhydrous dichloromethane (DCM) at 0°C for 1 hour to form the imidazolide intermediate.

-

Coupling Reaction : Aniline (1.1 equiv.) and CuI (10 mol%) are added, and the mixture is refluxed at 40°C for 12 hours.

-

Workup : The crude product is purified via silica gel chromatography (eluent: 7:1 petroleum ether/ethyl acetate) to yield this compound.

Key Data :

-

Yield: 78–89%

-

Purity: >95% (HPLC)

-

Reaction Time: 12–14 hours

Advantages :

Buchwald-Hartwig Amidation of 5-Bromo-1,3-Benzodioxole

This two-step approach involves bromination of 1,3-benzodioxole followed by palladium-catalyzed amidation.

Step 1: Bromination at the 5-Position

-

Reagents : 1,3-Benzodioxole, C₅H₆Br₂N₂O₂ (1.0 equiv.), DMF (solvent).

-

Outcome : 5-Bromo-1,3-benzodioxole is isolated in 85% yield after recrystallization.

Step 2: Palladium-Catalyzed Amidation

-

Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv.).

-

Workup : Filtration and recrystallization from ethanol yield the final product.

Key Data :

Direct Carboxamide Formation via Appel Reaction

A modified Appel reaction enables one-pot synthesis from 1,3-benzodioxole-5-carboxylic acid and aniline.

Procedure :

-

Activation : The carboxylic acid (1.0 equiv.) is treated with PCl₃ (1.2 equiv.) in DCM to form the acyl chloride.

-

Aminolysis : Aniline (1.1 equiv.) is added dropwise at 0°C, followed by stirring at room temperature for 4 hours.

-

Purification : Recrystallization from hexane/ethyl acetate affords the product.

Key Data :

-

Yield: 33–45%

-

Reaction Time: 6 hours

Challenges :

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability | Safety Concerns |

|---|---|---|---|---|---|

| Ullmann Coupling | 78–89 | >95 | 12–14 | High | Low (non-toxic solvents) |

| Buchwald-Hartwig | 65–72 | 90–93 | 14–16 | Moderate | High (Pd catalysts, high T) |

| Direct Appel Reaction | 33–45 | 85–88 | 6 | Low | High (PCl₃ handling) |

Key Observations :

-

Ullmann coupling offers the best balance of yield and safety.

-

Buchwald-Hartwig amidation is preferred for substrates sensitive to copper.

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-phenyl-1,3-benzodioxole-5-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole ring or the phenyl ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

Catalysis: N-phenyl-1,3-benzodioxole-5-carboxamide can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology:

Anticancer Research: Studies have shown that derivatives of benzodioxole, including this compound, exhibit cytotoxic activity against cancer cell lines.

Antioxidant Activity: The compound has been evaluated for its potential antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

Medicine:

Drug Development: The compound’s structural features make it a candidate for the development of new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

Industry:

Mechanism of Action

The mechanism of action of N-phenyl-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may induce cell cycle arrest and apoptosis in cancer cells by targeting key proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzodioxole carboxamide scaffold allows for extensive structural modifications, particularly at the amide nitrogen and benzodioxole ring. Below is a detailed comparison with key analogs, highlighting differences in substituents, physicochemical properties, and biological activities.

Substituent Variations and Physicochemical Properties

Key Observations:

- Alkyl vs. For example, N-(heptan-4-yl)-1,3-benzodioxole-5-carboxamide (C₁₅H₂₁NO₃) has a higher molecular weight and logP compared to the phenyl analog .

- Heterocyclic Modifications : Substitution with benzothiazole () or oxadiazole () rings introduces nitrogen or sulfur atoms, altering electronic properties and enabling interactions with biological targets (e.g., enzymes, receptors).

Biological Activity

N-phenyl-1,3-benzodioxole-5-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and antioxidant studies. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 255.27 g/mol. Its structure features a benzodioxole ring system that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes. Research indicates that this compound may induce cell cycle arrest and apoptosis in cancer cells by targeting proteins that regulate cell proliferation and survival. Its mechanism involves:

- Inhibition of key signaling pathways: The compound may inhibit pathways that are crucial for cancer cell survival.

- Induction of oxidative stress: It can promote the generation of reactive oxygen species (ROS), leading to increased apoptosis in cancer cells.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably:

- Cytotoxicity Studies: Research has demonstrated that derivatives of benzodioxole exhibit cytotoxic effects against several cancer types. For instance, one study reported that derivatives showed significant activity against liver (Hep3B) and cervical (HeLa) cancer cell lines, with some derivatives achieving IC50 values as low as 2.5 µM .

| Cell Line | Compound | IC50 (µM) | Effect |

|---|---|---|---|

| Hep3B | 2a | 2.5 | Induces apoptosis |

| HeLa | 2b | 9.12 | Weak activity |

Antioxidant Activity

In addition to its anticancer properties, this compound has been assessed for its antioxidant capabilities. The compound's ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

- DPPH Scavenging Assay: The antioxidant activity was evaluated using the DPPH method, where lower IC50 values indicate stronger antioxidant potential. For example, a related compound showed an IC50 value of 86.3 µM .

Case Studies

-

Study on Hepatocellular Carcinoma:

- A study involving this compound demonstrated its effectiveness in reducing alpha-fetoprotein levels in Hep3B cells, suggesting a potential therapeutic role in hepatocellular carcinoma .

- The study also highlighted that treatment with this compound resulted in significant changes in cell cycle distribution, indicating its role as an apoptosis inducer.

- Antioxidant Evaluation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.